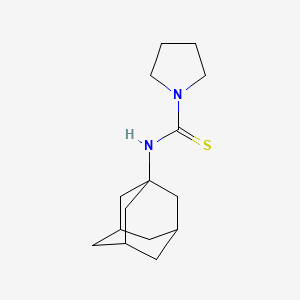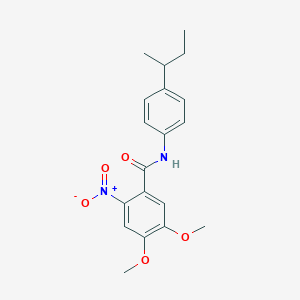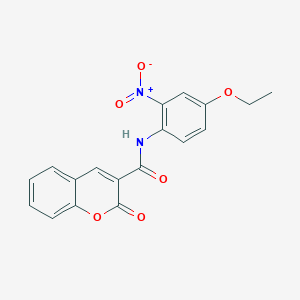![molecular formula C11H19N9 B5091311 N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, also known as ABAH, is a compound that has gained significant interest in scientific research due to its unique properties. ABAH is a small molecule that is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant genes. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in many diseases. This compound has also been shown to improve insulin sensitivity and glucose uptake, which could be beneficial in the treatment of diabetes. In addition, this compound has been shown to improve cardiac function and reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine in lab experiments is its high solubility in water, which makes it easy to prepare solutions for experiments. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a compound that has gained significant interest in scientific research due to its unique properties. Its synthesis method involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. This compound has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including its potential use in the treatment of neurodegenerative diseases and IBD.
Synthesemethoden
The synthesis of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. This process results in the formation of a white crystalline powder that is highly soluble in water. The purity of the synthesized this compound can be determined through various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In addition, this compound has been shown to have a positive effect on neuronal growth and regeneration.
Eigenschaften
IUPAC Name |
1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N9/c1-6(2)15-9-17-10(16-7(3)4)19-11(18-9)20(5-12)8(13)14/h6-7H,1-4H3,(H3,13,14)(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZTHIWSFIUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(C#N)C(=N)N)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)



![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)





![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
